

# In-Depth Technical Guide to the Novel PPAR $\gamma$ Agonist BR102375

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## Compound of Interest

Compound Name: BR102375

Cat. No.: B12424344

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## Introduction

**BR102375** is a novel, non-Thiazolidinedione (non-TZD) full agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPAR $\gamma$ ). Identified as a potential therapeutic agent for type 2 diabetes, **BR102375** has demonstrated significant glucose-lowering effects in preclinical studies. This technical guide provides a comprehensive overview of **BR102375**, including its mechanism of action, key experimental data, detailed protocols for its evaluation, and information on its procurement for research purposes.

## Procurement of BR102375

**BR102375** is available for research purposes from various specialized chemical suppliers. Researchers can obtain this compound from vendors such as MedchemExpress and Ace Therapeutics. When purchasing, it is crucial to request and verify the Certificate of Analysis to ensure the identity and purity of the compound.

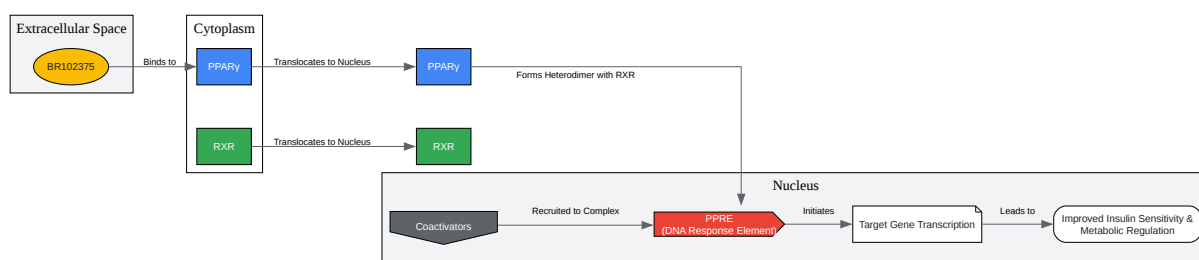
Chemical and Physical Properties of **BR102375**:

Property	Value
CAS Number	2366255-59-4
Molecular Formula	C <sub>23</sub> H <sub>19</sub> F <sub>3</sub> N <sub>4</sub> O <sub>4</sub>
Molecular Weight	484.42 g/mol
Appearance	Crystalline solid
Purity	≥98% (as specified by suppliers)
Storage	Store at -20°C for long-term stability.

## Core Mechanism of Action: PPAR $\gamma$ Agonism

**BR102375** functions as a full agonist of PPAR $\gamma$ , a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism. The activation of PPAR $\gamma$  by an agonist like **BR102375** leads to a cascade of downstream events that ultimately enhance insulin sensitivity.

Upon binding to **BR102375**, PPAR $\gamma$  undergoes a conformational change, causing it to form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins, initiating the transcription of genes involved in various metabolic processes, including glucose uptake, adipocyte differentiation, and lipid metabolism. The increased expression of these genes contributes to improved glycemic control.<sup>[1]</sup>



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**Caption:** PPARγ Signaling Pathway Activation by **BR102375**.

## Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for **BR102375**, with the well-established PPARγ agonist Pioglitazone used as a comparator.

Table 1: In Vitro PPARγ Agonist Activity

Compound	EC <sub>50</sub> (nM) for Human PPARγ
BR102375	280
Pioglitazone	350

EC<sub>50</sub> (Half-maximal effective concentration) values were determined using a cell-based reporter gene assay.

Table 2: In Vivo Antidiabetic Efficacy in a db/db Mouse Model

Treatment Group	Dose (mg/kg/day)	Change in Blood Glucose (%)
Vehicle Control	-	+15%
BR102375	30	-45%
Pioglitazone	30	-50%

Data represents the percentage change in blood glucose levels after 14 days of oral administration in a db/db mouse model of type 2 diabetes.

## Experimental Protocols

### In Vitro PPAR $\gamma$ Transactivation Assay

This protocol details a common method for assessing the agonist activity of compounds on PPAR $\gamma$  using a luciferase reporter gene assay.

Methodology:

- **Cell Culture:** HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- **Transient Transfection:** Cells are seeded in 24-well plates. After 24 hours, they are transiently co-transfected with a GAL4-PPAR $\gamma$ -LBD (ligand-binding domain) expression vector and a luciferase reporter plasmid containing a GAL4 upstream activation sequence. Transfection is typically performed using a lipid-based transfection reagent according to the manufacturer's instructions.
- **Compound Treatment:** Following a 24-hour post-transfection period, the medium is replaced with fresh DMEM containing various concentrations of **BR102375**, a positive control (e.g., Pioglitazone), or a vehicle control (e.g., DMSO).
- **Luciferase Assay:** After a 24-hour incubation with the compounds, the cells are lysed, and luciferase activity is measured using a luminometer and a commercially available luciferase assay kit.

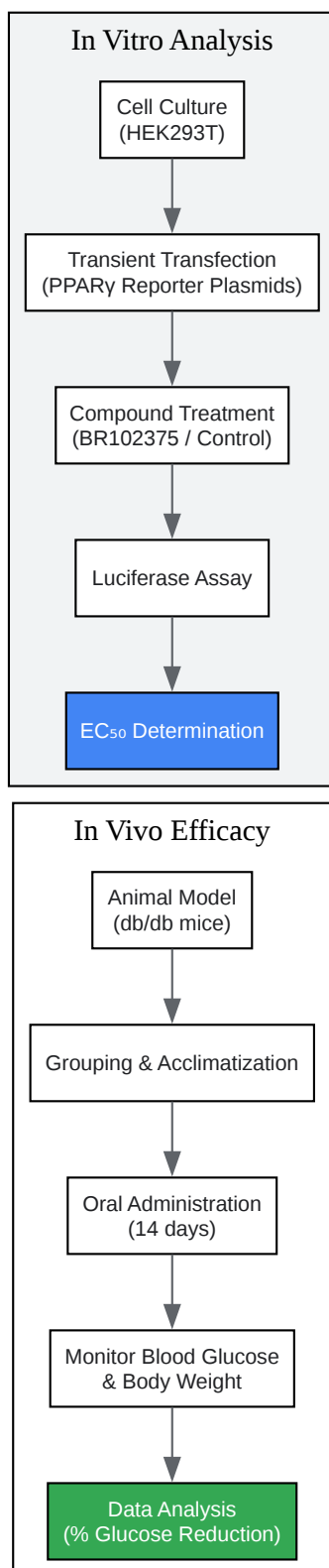
- **Data Analysis:** The relative luciferase units (RLU) are normalized to the vehicle control. The EC<sub>50</sub> value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

## In Vivo Efficacy Study in a Diabetic Animal Model

This protocol outlines a typical in vivo study to evaluate the antidiabetic effects of **BR102375** in a genetically diabetic mouse model.

### Methodology:

- **Animal Model:** Male db/db mice (a model of obesity-induced type 2 diabetes) aged 8-10 weeks are used for the study. The animals are housed in a temperature- and light-controlled environment with ad libitum access to food and water.
- **Acclimatization and Grouping:** The mice are acclimatized for at least one week before the start of the experiment. They are then randomly assigned to different treatment groups (e.g., vehicle control, **BR102375**, Pioglitazone).
- **Compound Administration:** **BR102375** and the comparator drug are formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally once daily via gavage for a specified period (e.g., 14 days).
- **Monitoring:** Body weight and food intake are monitored regularly. Blood glucose levels are measured at baseline and at various time points throughout the study from tail vein blood samples using a glucometer.
- **Data Analysis:** The percentage change in blood glucose from baseline is calculated for each group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the observed effects compared to the vehicle control group.



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**Caption:** Preclinical Evaluation Workflow for **BR102375**.

## Conclusion

**BR102375** is a potent, non-TZD full agonist of PPAR $\gamma$  with demonstrated efficacy in preclinical models of type 2 diabetes. Its distinct chemical structure and promising in vivo activity make it a valuable research tool for scientists in the field of metabolic diseases and drug development. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic potential of **BR102375**. As with all research chemicals, appropriate safety precautions should be taken during handling and use.

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## References

- 1. Characterization of the db/db Mouse Model of Type 2 Diabetes | Springer Nature Experiments [experiments.springernature.com]
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